cyanamide](/img/structure/B10862803.png)
[2-(2,4-Dichlorophenoxy)ethyl](4,6-dimethylpyrimidin-2-yl)cyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2,4-DICHLOROPHENOXY)ETHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)CYANAMIDE is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes dichlorophenoxy and dimethylpyrimidinyl groups, making it a subject of interest for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-DICHLOROPHENOXY)ETHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)CYANAMIDE typically involves the reaction of 2,4-dichlorophenoxyethylamine with 4,6-dimethyl-2-pyrimidinylcyanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired quality of the final product .
化学反应分析
Types of Reactions
N-[2-(2,4-DICHLOROPHENOXY)ETHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)CYANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学研究应用
N-[2-(2,4-DICHLOROPHENOXY)ETHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)CYANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of N-[2-(2,4-DICHLOROPHENOXY)ETHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)CYANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
2,4-Dichlorophenoxyethylamine: A precursor in the synthesis of N-[2-(2,4-DICHLOROPHENOXY)ETHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)CYANAMIDE.
4,6-Dimethyl-2-pyrimidinylcyanamide: Another precursor used in the synthesis of the target compound[][6].
Uniqueness
N-[2-(2,4-DICHLOROPHENOXY)ETHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)CYANAMIDE is unique due to its combined dichlorophenoxy and dimethylpyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies[6][6].
属性
分子式 |
C15H14Cl2N4O |
|---|---|
分子量 |
337.2 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)ethyl-(4,6-dimethylpyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C15H14Cl2N4O/c1-10-7-11(2)20-15(19-10)21(9-18)5-6-22-14-4-3-12(16)8-13(14)17/h3-4,7-8H,5-6H2,1-2H3 |
InChI 键 |
DMPVZQRFXTYJTM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)N(CCOC2=C(C=C(C=C2)Cl)Cl)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Methylsulfanyl)methyl]piperidine](/img/structure/B10862723.png)
![4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide](/img/structure/B10862724.png)
![4-({[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}methyl)benzenesulfonamide](/img/structure/B10862727.png)
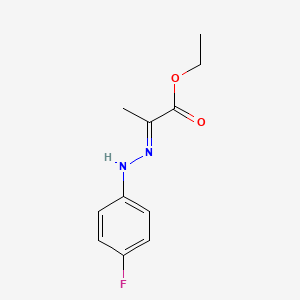
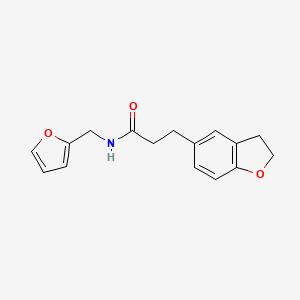
![N-[[(2-fluorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B10862747.png)
![7-tert-butyl-2-hydrazinyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10862752.png)
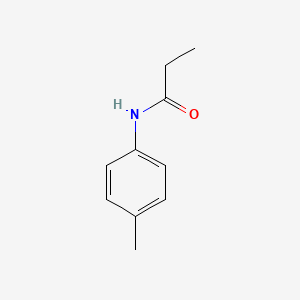
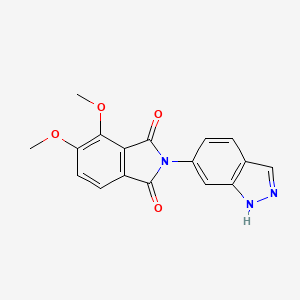
![2-(4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B10862779.png)
![N-{3-[(4-methylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide](/img/structure/B10862780.png)
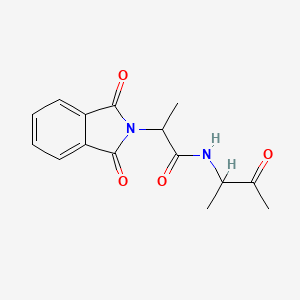
![2-{[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B10862795.png)
![4-{[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10862807.png)
